![molecular formula C7H10ClNO3S B2698110 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 1344004-24-5](/img/structure/B2698110.png)
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative with a chloroethoxyethyl group attached at the 3rd position. Thiazolidinediones are a class of compounds that have been studied for their potential biological activities . The chloroethoxyethyl group could potentially make this compound more lipophilic, which might affect its biological activity and distribution in the body.
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered thiazolidinedione ring, with a chloroethoxyethyl group attached at the 3rd position. The presence of the chlorine atom could potentially make this compound more reactive, as chlorine is a good leaving group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom could be displaced in a nucleophilic substitution reaction. Additionally, the compound could potentially undergo reactions at the carbonyl groups on the thiazolidinedione ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and reactivity would be influenced by the presence of the thiazolidinedione ring and the chloroethoxyethyl group .科学的研究の応用
Synthesis and Chemical Properties
Compounds containing the 1,3-thiazolidine-2,4-dione scaffold, similar to 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione, are of increasing interest in chemical synthesis due to their versatile applications. A study detailed the synthesis of ethyl-(2-(5-arylidine-2,4dioxothiazolidin-3-yl)acetyl)glycinates and related derivatives through a four-step synthesis process, showcasing the scaffold's adaptability in creating potential interventional agents for various disease states (Tshiluka et al., 2021).
Biological and Medicinal Research Applications
ERK1/2 Inhibitors Development : Analog compounds to 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione have been explored for their potential as substrate-specific ERK1/2 inhibitors. Modifications in the structure have shown to improve functional activities, such as inhibiting cell proliferation and inducing apoptosis in human leukemia cells, suggesting a pathway to new lead compounds for cancer treatment (Li et al., 2009).
Antimicrobial Agents : New pyrazolyl-2, 4-thiazolidinediones, possessing structural similarities to the compound of interest, demonstrated remarkable antibacterial and antifungal activities. These findings highlight the potential of thiazolidine-2,4-diones in developing new antimicrobial agents, particularly against Gram-positive bacteria and fungal pathogens (Aneja et al., 2011).
Antihyperglycemic and Insulin Sensitization : Research into benzimidazole-thiazolidinedione hybrids has shown significant antihyperglycemic action, linked to insulin sensitization mechanisms. This underlines the role of thiazolidine-2,4-diones in the development of new therapeutic agents for diabetes management (Gutiérrez-Hernández et al., 2019).
Antioxidant Properties : Some derivatives of thiazolidine-2,4-dione have been tested for their antioxidant properties, indicating potential applications in combating oxidative stress-related diseases. The evaluation of these compounds revealed strong DPPH radical scavenger capacities, further supporting their use in scientific research aimed at understanding and mitigating oxidative damage (Bozdağ‐Dündar et al., 2009).
特性
IUPAC Name |
3-[2-(2-chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-1-3-12-4-2-9-6(10)5-13-7(9)11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVUBFFPOZLCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


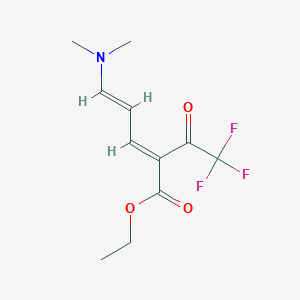
![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)
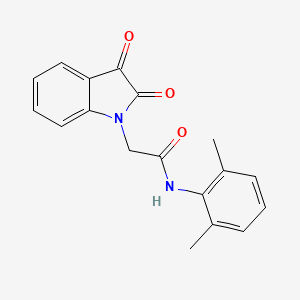
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)

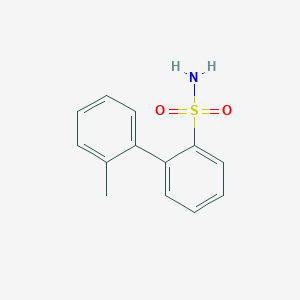
![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)
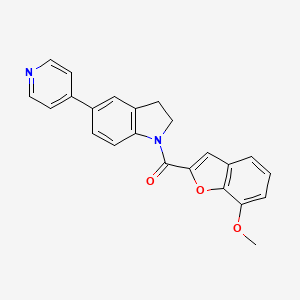
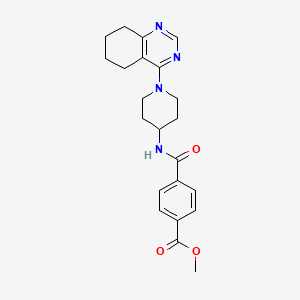
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2698050.png)